![molecular formula C16H17NO4S B500424 2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid CAS No. 701950-98-3](/img/structure/B500424.png)

2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

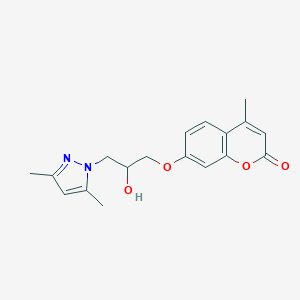

“2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C16H17NO4S . It has an average mass of 319.375 Da and a monoisotopic mass of 319.087830 Da .

Synthesis Analysis

The synthesis of sulfonamides like “this compound” can be achieved through various methods. One common method involves the reaction of sulfonic acids or its sodium salts under microwave irradiation . Another method involves the use of calcium triflimide and DABCO to activate sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for SuFEx with amines .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a sulfonamide group, which in turn is attached to a trimethylphenyl group .Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely involve electrophilic aromatic substitution, a common reaction type for aromatic compounds . The key step in this type of reaction is the attack of an electrophile at carbon to form a cationic intermediate .Applications De Recherche Scientifique

Electrochemical Properties and Applications

The electrochemical behavior of compounds closely related to 2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid has been extensively studied. Mandić et al. (2004) investigated the electrochemical reduction of azo bond-containing benzoic acids, shedding light on the mechanism and kinetics crucial for developing electrochemical sensors or synthesizing electroactive materials (Mandić et al., 2004).

Membrane Science for Dye Treatment

In membrane science, novel sulfonated thin-film composite nanofiltration membranes were developed using sulfonated aromatic diamine monomers, which showed improved water flux and dye rejection capabilities (Liu et al., 2012). This research is significant for water purification and treatment applications, especially in removing harmful dyes from industrial wastewater.

Organic Synthesis and Functionalization

Copper-mediated and palladium-catalyzed reactions have been utilized for the sulfonylation and functionalization of benzoic acid derivatives. Liu et al. (2015) demonstrated copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates, providing a pathway to synthesize various aryl sulfones with excellent regioselectivity (Liu et al., 2015). Similarly, Li et al. (2016) reported on Pd(II)-catalyzed meta-C–H functionalizations, offering tools for selective organic synthesis (Li et al., 2016).

Material Science and Antimicrobial Applications

In material science, sulfonamides derived from benzoic acid have been synthesized and evaluated for antimicrobial activities. Dineshkumar and Thirunarayanan (2019) synthesized 4-(substituted phenylsulfonamido)benzoic acids, demonstrating significant antimicrobial properties, which could be applied in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Propriétés

IUPAC Name |

2-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-10-8-12(3)15(9-11(10)2)22(20,21)17-14-7-5-4-6-13(14)16(18)19/h4-9,17H,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYSJEFHNGDVNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide](/img/structure/B500341.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B500342.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B500345.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B500346.png)

![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B500350.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(mesitylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B500353.png)

![N-(3,4-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B500354.png)

![N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B500355.png)

![N-(3,4-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B500356.png)

![7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B500359.png)